(3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione
Description
Properties
IUPAC Name |
(3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-5(2)4-7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJPZCJQDRPOME-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125410-18-6 | |
| Record name | rac-(3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Linear Dipeptide Precursors
The most common route involves cyclizing linear dipeptides derived from D-alanine and L-valine. The process begins with N-protected amino acids to prevent unwanted side reactions. For example, Boc-protected D-alanine is coupled to L-valine methyl ester using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dichloromethane. After deprotection, the linear dipeptide undergoes thermal cyclization in refluxing toluene with catalytic triethylamine to form the DKP ring.
Key Data :
| Parameter | Value |
|---|---|
| Coupling Yield | 85–90% |
| Cyclization Temperature | 110°C |
| Reaction Time | 12–16 hours |
| Enantiomeric Excess (ee) | 92–95% |
Chiral resolution via recrystallization or preparative HPLC is often necessary to achieve >98% ee.
Solid-Phase Synthesis
Solid-phase methods enable rapid diversification. Wang resin-bound Fmoc-D-alanine is deprotected, coupled with Fmoc-L-valine, and cyclized using pentafluorophenyl diphenylphosphinate (FDPP). Cleavage from the resin with trifluoroacetic acid (TFA) yields the crude DKP, which is purified via reverse-phase chromatography.
Advantages :
-
High throughput for analog synthesis.
-
Reduced epimerization risk due to mild conditions.
Advanced Catalytic Methods
Asymmetric Hydrogenation
A palladium-catalyzed asymmetric hydrogenation strategy has been developed for stereocontrol. The linear diketopiperazine precursor, containing α,β-unsaturated esters, is hydrogenated under 50 bar H₂ with a chiral BINAP-Pd catalyst. This method achieves 97% ee and 80% yield in tetrahydrofuran (THF) at 25°C.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst Loading | 2 mol% |
| Pressure | 50 bar H₂ |
| Solvent | THF |
Organocatalytic Enantioselective Synthesis
Proline-derived organocatalysts facilitate the Staudinger-aza-Wittig reaction between imines and ketenes. For instance, (S)-proline (10 mol%) in acetonitrile at −20°C induces the formation of the DKP ring with 94% ee and 75% yield.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Large-scale production employs continuous flow systems to enhance heat transfer and reduce reaction times. A representative setup involves:
-
Mixing D-alanine and L-valine in a microreactor at 120°C.
-
Cyclizing the dipeptide in a packed-bed reactor with acidic resin.
-
Purifying via continuous crystallization.
Process Metrics :
| Parameter | Value |
|---|---|
| Throughput | 50 kg/day |
| Purity | ≥99% |
| Solvent Consumption | Reduced by 70% |
Enzymatic Resolution
Lipases (e.g., Candida antarctica) selectively hydrolyze racemic DKPs in biphasic systems. The (3R,6S)-enantiomer remains unhydrolyzed, achieving 99% ee after 24 hours at 37°C.
Analytical Characterization and Quality Control
Chiral Stationary Phase HPLC (CSP-HPLC)
CSP-HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10) resolves enantiomers, with retention times of 8.2 min (3R,6S) and 10.1 min (3S,6R).
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 4.21 (q, J = 6.8 Hz, H-3)
-
δ 3.89 (d, J = 7.2 Hz, H-6)
-
δ 1.32 (d, J = 6.8 Hz, CH₃)
Chemical Reactions Analysis
Types of Reactions
(3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine-2,5-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized piperazine-2,5-diones.
Scientific Research Applications
(3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Stereochemical Variations
The biological and physicochemical properties of DKPs are highly dependent on substituent identity and stereochemistry. Below is a comparative analysis with key analogs:
Table 1: Structural and Stereochemical Comparison
Physicochemical Properties
- Lipophilicity :
- Solubility :
Research Findings and Implications
Biological Activity
(3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione is a piperazine derivative notable for its structural features, including a piperazine ring and two carbonyl groups. Its molecular formula is C₉H₁₈N₂O₂, and it exhibits significant biological activity, particularly in neuropharmacology and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's stereochemistry is defined by the 3R and 6S configurations, which influence its interactions with biological targets. The presence of both a methyl group at the 3-position and a branched alkyl substituent at the 6-position enhances its binding affinity to various receptors.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Neuropharmacological Effects : The compound interacts with neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptors. This interaction may contribute to its therapeutic effects in treating neurological disorders.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound show growth inhibition against various cancer cell lines. For instance, compounds related to this scaffold have demonstrated efficacy against pancreatic cancer cell lines such as AsPC-1 and SW1990 .
- Antibiotic and Antibacterial Activities : The compound has been investigated for its potential antibiotic properties, indicating possible applications in treating infections .
The mechanism of action for this compound involves its binding to specific molecular targets and modulation of their activity. This may include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in critical signaling pathways that regulate cell proliferation and survival.
- Receptor Interaction : It may bind effectively to receptors associated with neurotransmission and cancer progression, thereby influencing physiological responses .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuropharmacological | Potential agonist/antagonist at neurotransmitter receptors | |
| Anticancer | Growth inhibition in pancreatic cancer cell lines | |
| Antibiotic | Potential antibacterial properties |
Case Studies
- Neuropharmacological Study : A study utilized computer-aided prediction tools to assess the compound's interaction with neurotransmitter systems. Results indicated that specific structural features correlate with enhanced biological effects .
- Cancer Research : In vitro studies demonstrated that derivatives of this compound significantly inhibited the growth of pancreatic cancer cells. Further research is needed to elucidate the precise mechanisms involved .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods that maintain control over stereochemistry. Notably, derivatives of this compound are being explored for enhanced biological activities.
Table 2: Synthetic Routes
| Method | Description |
|---|---|
| Cyclization of Amino Acids | Involves appropriate reagents under controlled conditions |
| Oxidation/Reduction Reactions | Yields various functionalized derivatives |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (3R,6S)-3-Methyl-6-(2-methylpropyl)piperazine-2,5-dione, and how do reaction parameters affect yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of amino acid derivatives or self-condensation of substituted amines. For example, (S)-3-aminopyrrolidine-2,5-dione refluxed in acetonitrile achieves stereochemical purity . Key parameters include solvent choice (polar aprotic solvents enhance reaction rates), temperature (reflux conditions minimize side reactions), and catalyst use (e.g., palladium for hydrogenation steps). Yield optimization requires monitoring by HPLC or LC-MS to track intermediate formation .
Q. How is the stereochemical configuration of this compound validated?
- Methodological Answer : Chiral HPLC coupled with circular dichroism (CD) spectroscopy confirms enantiomeric purity. X-ray crystallography provides definitive structural proof, while 2D NMR (e.g., NOESY) identifies spatial proximity of substituents. For example, NOE correlations between the 3-methyl and 6-(2-methylpropyl) groups distinguish the (3R,6S) configuration from diastereomers .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- FT-IR : Confirms carbonyl (C=O) stretches (~1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
- NMR : H NMR identifies methyl groups (δ 0.8–1.2 ppm) and piperazine protons (δ 3.0–4.0 ppm). C NMR resolves carbonyl carbons (~170 ppm) .
- HRMS : Validates molecular formula (e.g., CHNO) with <2 ppm mass error .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-methyl and 6-(2-methylpropyl) groups influence reactivity in nucleophilic substitutions?
- Methodological Answer : The bulky 6-(2-methylpropyl) group creates steric hindrance, directing nucleophilic attacks to the less hindered 3-methyl side. DFT calculations (e.g., Gaussian software) model electron density distribution, showing increased electrophilicity at the 5-keto position. Experimental validation involves reacting the compound with Grignard reagents and analyzing regioselectivity via C NMR .
Q. What strategies resolve contradictions in reported biological activities of diketopiperazines like this compound?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., bacterial strain differences in antimicrobial studies). A robust approach includes:
- Standardized Assays : Replicate studies using CLSI/M07-A11 guidelines for MIC determination.
- Comparative Analysis : Benchmark against structurally similar analogs (e.g., 3,6-dimethyl vs. 3,6-diisopropyl derivatives) to isolate substituent effects .
- Mechanistic Profiling : Use SPR or ITC to quantify target binding affinities, reducing false positives from nonspecific interactions .
Q. How does the substitution pattern impact interactions with microbial enzymes compared to other diketopiperazines?
- Methodological Answer : The 6-(2-methylpropyl) group enhances lipophilicity, improving membrane penetration in Gram-positive bacteria. Docking simulations (AutoDock Vina) reveal hydrophobic interactions with enzyme active sites (e.g., dihydrofolate reductase). Comparative MIC data show 2–4x higher activity vs. 3,6-dimethyl analogs, validated via time-kill assays .
Q. What experimental designs mitigate challenges in studying environmental degradation of this compound?
- Methodological Answer : Use C-labeled analogs to track degradation pathways in soil/water systems. LC-MS/MS identifies metabolites, while QSAR models predict persistence. Controlled photolysis studies (UV-Vis irradiation at 254 nm) quantify half-lives under varied pH and temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
